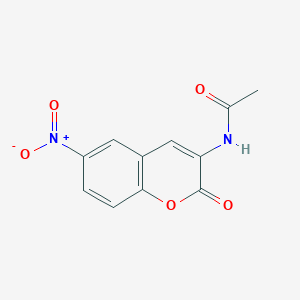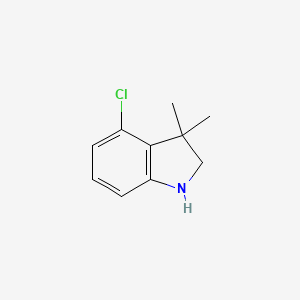
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research
準備方法
The synthesis of tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,3-difluorophenyl compounds.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Common reagents include acids, bases, and solvents.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products often have distinct chemical and physical properties.
科学的研究の応用
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Isonipecotic acid: A related compound with similar structural features but different functional groups.
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: Another compound with a piperidinecarboxylic acid core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C16H21F2NO3 |
|---|---|
分子量 |
313.34 g/mol |
IUPAC名 |
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-7-16(21,8-10-19)11-5-4-6-12(17)13(11)18/h4-6,21H,7-10H2,1-3H3 |
InChIキー |
OZOVTNVWVJIKID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C(=CC=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B8811700.png)


![2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811727.png)
![2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811738.png)


![3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-2-propenal](/img/structure/B8811772.png)




